molecular formula C19H23NO2 B2772013 N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide CAS No. 450393-04-1

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B2772013
CAS No.: 450393-04-1
M. Wt: 297.398
InChI Key: AJUMVOLQOOLDBZ-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide, commonly known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine. PTMA has been shown to possess various pharmacological properties, making it a promising candidate for the development of novel therapeutic agents.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has demonstrated the potential of synthesized derivatives of N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide in exhibiting significant anticancer, anti-inflammatory, and analgesic properties. One study developed new chemical entities including derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide through the Leuckart synthetic pathway. These compounds were evaluated for their anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH), showing that derivatives with halogens on the aromatic ring demonstrated favorable anticancer and anti-inflammatory activities. Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited noteworthy anticancer, anti-inflammatory, and analgesic activities, suggesting its potential to be developed into a therapeutic agent (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Chemoselective Acetylation and Drug Synthesis

Another study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, using immobilized lipase as a catalyst. This research highlights the potential application of N-(2-hydroxyphenyl)acetamide in drug synthesis, especially for antimalarial medication. The study explored various acyl donors and parameters affecting the acetylation process, finding vinyl acetate to be the best acyl donor for this reaction. The mechanism and kinetics of the reaction were also studied, providing insights into the efficient synthesis of drug intermediates (Deepali B Magadum, G. Yadav, 2018).

Silylated Derivatives for Synthesis and Structure Analysis

Research on the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide has shown the potential of these compounds in various scientific applications. The study involved the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. These derivatives were investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, providing valuable insights into their structural properties. Such research contributes to the development of new materials and chemicals with potential applications in medicinal chemistry and materials science (A. Y. Nikonov, I. Sterkhova, I. М. Lazarev, A. Albanov, N. F. Lazareva, 2016).

Properties

IUPAC Name

N-(2-phenylethyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-9-10-15(2)19(16(14)3)22-13-18(21)20-12-11-17-7-5-4-6-8-17/h4-10H,11-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMVOLQOOLDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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